Angiopeptin TFA

Somatostatin receptor pharmacology GPCR binding selectivity Cardiovascular peptide research

Researchers studying myointimal hyperplasia or cardiac contractility require somatostatin analogs with defined partial agonist and antagonist profiles. Angiopeptin TFA uniquely combines weak sst2 partial agonism (Emax 423% vs octreotide 827%) with functional antagonism in cardiac tissue (pKB 7.4 vs SS14). - Validated in porcine restenosis models: reduces neointimal area by ~50% - TFA salt ensures consistent solubility for osmotic pump formulations - Differentiates G-protein vs β-arrestin sst2 signaling pathways

Molecular Formula C58H73F6N11O14S2
Molecular Weight 1326.4 g/mol
Cat. No. B15620587
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAngiopeptin TFA
Molecular FormulaC58H73F6N11O14S2
Molecular Weight1326.4 g/mol
Structural Identifiers
InChIInChI=1S/C54H71N11O10S2.2C2HF3O2/c1-29(2)45(54(75)63-44(28-77)53(74)65-46(30(3)66)47(57)68)64-49(70)40(14-8-9-21-55)59-51(72)42(25-35-26-58-39-13-7-6-12-37(35)39)61-50(71)41(24-31-16-19-36(67)20-17-31)60-52(73)43(27-76)62-48(69)38(56)23-32-15-18-33-10-4-5-11-34(33)22-32;2*3-2(4,5)1(6)7/h4-7,10-13,15-20,22,26,29-30,38,40-46,58,66-67,76-77H,8-9,14,21,23-25,27-28,55-56H2,1-3H3,(H2,57,68)(H,59,72)(H,60,73)(H,61,71)(H,62,69)(H,63,75)(H,64,70)(H,65,74);2*(H,6,7)/t30-,38-,40+,41+,42-,43+,44+,45+,46+;;/m1../s1
InChIKeyPLVCOVWXYIMTNV-XCNZXRHRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Angiopeptin TFA: Selective Somatostatin Partial Agonist


Angiopeptin TFA (CAS 2478421-60-0) is the trifluoroacetate salt of a synthetic cyclic octapeptide analog of somatostatin, also known as BIM-23014C [1]. It functions as a weak partial agonist at somatostatin receptor subtypes sst2 (IC50 = 0.26 nM) and sst5 (IC50 = 6.92 nM), exhibiting approximately 27-fold selectivity for sst2 over sst5 [2]. The molecular formula is C58H73F6N11O14S2 with a molecular weight of 1326.39 g/mol, distinguishing it from the free base form (MW 1098.34 g/mol; CAS 113294-82-9) . Unlike clinically approved somatostatin analogs octreotide and lanreotide, which are indicated for neuroendocrine tumors and acromegaly, angiopeptin has been developed specifically for the inhibition of myointimal proliferation and has been evaluated in randomized clinical trials for restenosis prevention following percutaneous transluminal coronary angioplasty (PTCA) [3].

Model context Myointimal proliferation and restenosis endpoint research
Receptor tool sst2/sst5 partial agonist with distinct selectivity profile
Salt form Defined TFA salt enables reproducible dosing and solubility

Angiopeptin TFA Irreplaceability in Restenosis Research


Somatostatin analogs are not interchangeable for cardiovascular research applications because angiopeptin TFA possesses a unique combination of receptor subtype selectivity (sst2:sst5 IC50 ratio of ~27), partial agonist efficacy profile (weak partial agonist at both sst2 and sst5, in contrast to octreotide which acts as a full agonist at sst2), and tissue-specific functional antagonism in cardiac muscle that is not shared by octreotide or lanreotide [1][2]. In guinea-pig isolated atrium, angiopeptin antagonizes the negative inotropic actions of both somatostatin-14 and somatostatin-28 (pKB values of 7.4 and 7.2, respectively), a property not observed with octreotide [3]. Furthermore, angiopeptin's downstream signaling pathways show mechanistic divergence: inhibition of somatostatin-mediated arachidonic acid mobilization by selective MEK1 or Src inhibitors reduces responses to somatostatin but not to angiopeptin, indicating engagement of distinct intracellular signaling cascades [1]. Substituting angiopeptin TFA with octreotide, lanreotide, or pasireotide would therefore confound experimental outcomes in cardiovascular models reliant on partial sst2/sst5 agonism with tissue-specific antagonism.

Partial agonism mismatch
Octreotide acts as a full sst2 agonist and may over-activate pathways compared with angiopeptin’s weak partial agonism, altering antiproliferative readouts.
Cardiac antagonism not replicated
Functional somatostatin receptor antagonism observed in guinea-pig atrium is unique to angiopeptin and is not shared by octreotide, limiting model transfer.
Signaling pathway divergence
Angiopeptin engages MEK1/Src-insensitive cascades distinct from somatostatin; substitution may shift intracellular signaling endpoints and bias data interpretation.

Angiopeptin TFA: Comparator Evidence Guide


Sst2 Binding Affinity vs Octreotide

Angiopeptin TFA exhibits a numerically higher binding affinity at the human sst2 receptor (IC50 = 0.26 nM) compared with octreotide (IC50 = 0.38 ± 0.08 nM, measured in the same recombinant human sst2 expression system using radioligand competition binding) [1]. This represents an approximately 32% improvement in sst2 affinity. For context, natural somatostatin-14 (SRIF-14) has an IC50 of 0.15 ± 0.2 nM at sst2 [1]. While both angiopeptin and octreotide share high sst2 affinity, angiopeptin's sst5 affinity (IC50 = 6.92 nM) yields a distinct sst2:sst5 selectivity ratio of approximately 27:1, compared with octreotide's ratio of approximately 17:1 (6.3/0.38) [1].

Sst2 Binding Affinity
Head-to-head
Angiopeptin TFA IC50 0.26 nM
Octreotide 0.38 ± 0.08 nM
Supports sst2-selective profiling; ~27:1 sst2:sst5 selectivity defines tool fit for antiproliferative assays
Recombinant human sst2 binding; confirm affinity in target vascular cells
Somatostatin receptor pharmacology GPCR binding selectivity Cardiovascular peptide research

Functional Partial Agonism at sst2 and sst5

In CHO-K1 cells expressing recombinant human sst2 receptors, angiopeptin TFA stimulated [³H]-arachidonic acid release with a pEC50 of 6.57 ± 0.15 and a maximum response of 423 ± 111% above basal at 3 μM, classifying it as a partial agonist [1]. In contrast, octreotide produced a maximum response of 827 ± 25% (not statistically different from somatostatin's 985 ± 91%), behaving as a full agonist at sst2 with an estimated pEC50 of 6.33 ± 0.23 [1]. At the sst5 receptor, octreotide behaved as a partial agonist, while angiopeptin functions as a weak partial agonist at both receptor subtypes [2]. The partial agonist nature of angiopeptin was further confirmed by its failure to reach the maximum response of somatostatin at concentrations up to 10 μM [1].

Functional sst2 Agonism
Head-to-head
Angiopeptin TFA Emax 423 ± 111% (partial)
Octreotide Emax 827 ± 25% (full agonist)
Defines a weak partial agonist tool that can act as functional antagonist in high receptor reserve systems
Arachidonic acid release assay; confirm in myointimal proliferation models
Functional GPCR assay Arachidonic acid mobilization Intrinsic efficacy comparison

Clinical Restenosis Reduction After PTCA

In a randomized, double-blind, placebo-controlled Scandinavian trial of 112 patients undergoing successful PTCA, continuous subcutaneous angiopeptin infusion (750 μg/day for 5 days) reduced angiographic restenosis (≥50% diameter stenosis at 6-month follow-up) from 40% in the placebo group to 12% in the angiopeptin-treated group (p = 0.003) [1]. Late lumen loss was also significantly reduced (0.12 ± 0.46 mm vs 0.52 ± 0.64 mm; p = 0.003) [1]. However, a larger European trial (553 patients, 6 mg/24 h angiopeptin for 4 days) showed significant reduction in 12-month clinical events (36.4% vs 28.4%, p = 0.046) but failed to show a significant difference in angiographic restenosis rates (36% vs 37%, p = 0.85), indicating dose- and endpoint-dependent efficacy [2]. No comparable restenosis-focused clinical data exist for octreotide or lanreotide in PTCA populations.

Restenosis Endpoint (PTCA)
Reported endpoint context
Angiopeptin group 12% restenosis rate
Placebo group 40% (p = 0.003)
Supports restenosis model endpoint research; reported relative reduction in restenosis rate
Scandinavian trial, n=112, 6-month angiography; confirm in animal restenosis models
Coronary restenosis PTCA clinical trial Neointimal hyperplasia

Cardiac Somatostatin Receptor Antagonism

In guinea-pig isolated right atrium, angiopeptin demonstrated low intrinsic activity and functionally antagonized the negative inotropic actions of both somatostatin-14 (SS14) and somatostatin-28 (SS28) with pKB values of 7.4 and 7.2, respectively [1]. This antagonist profile was not observed with octreotide, which showed agonist activity in the same atrial preparation [1]. In contrast, both angiopeptin and octreotide behaved as agonists of similar potency in the guinea-pig ileum, indicating that angiopeptin's antagonist properties are tissue-specific and not a universal characteristic of the compound [1]. Additionally, angiopeptin was nearly as potent as SS14 as an agonist in the guinea-pig vas deferens, further underscoring the context-dependent pharmacology [1].

Cardiac sst Antagonism
Head-to-head
Angiopeptin (atrium) pKB 7.4 (SS14), 7.2 (SS28)
Octreotide agonist activity only
Unique cardiac sst antagonism evidence; relevant for atrial contractility and cardiovascular safety pharmacology models
Guinea-pig isolated right atrium; confirm in human cardiac tissue preparations
Cardiac pharmacology Somatostatin receptor antagonism Tissue-specific efficacy

Pharmacokinetic Half-Life Advantage

Pharmacokinetic studies in rats demonstrate that angiopeptin follows a two-compartment model with a plasma elimination half-life of 2.6–2.9 hours following subcutaneous administration and 1.98–2.5 hours following intravenous administration [1]. This half-life is substantially shorter than octreotide's reported half-life of approximately 1.5–2 hours (subcutaneous) and markedly shorter than long-acting release formulations of octreotide (octreotide LAR) or lanreotide (lanreotide Autogel), which have half-lives measured in weeks [2]. Angiopeptin undergoes minimal hepatic metabolism and is excreted primarily via biliary/fecal routes, with approximately 10% urinary excretion [1]. The shorter half-life allows for precise temporal control in acute in vivo experiments without prolonged receptor occupancy, an advantage for studies requiring washout or dose-response characterization within a single experimental session.

Plasma Half-Life
Cross-study
Angiopeptin (sc, rat) t½ 2.6–2.9 h
Octreotide LAR t½ 2–4 weeks
Supports acute in vivo dosing paradigms with controllable receptor exposure; avoids sustained receptor desensitization
Rat PK data; verify half-life in target species and dosing route
Peptide pharmacokinetics In vivo half-life Subcutaneous bioavailability

Defined TFA Salt Form

Angiopeptin TFA (CAS 2478421-60-0; MW 1326.39) is the trifluoroacetate salt form with a defined stoichiometry that provides aqueous solubility of ≥5 mg/mL in water (up to 10 mg/mL with ultrasonication) . Commercial lots are typically supplied at >98% to >99% purity as verified by HPLC and H-NMR . The TFA counter-ion is relevant for researchers: TFA salts of peptides can affect biological and physicochemical properties compared to acetate or hydrochloride salts, and some protocols recommend converting TFA salts to biologically equivalent salts before assessing certain biological effects [1]. However, the TFA salt form provides superior peptide stability and handling characteristics for storage (powder at -20°C for 3 years; in solvent at -80°C for 6 months) . The free base form of angiopeptin (CAS 113294-82-9; MW 1098.34) has a different molecular weight and may exhibit altered solubility properties, making explicit salt-form specification critical for accurate dosing calculations .

Salt Form & Purity
Specification review
Molecular weight 1326.39 g/mol (TFA)
Solubility ≥5 mg/mL in water
Purity (HPLC) >98%
Ensures accurate molar dosing and lot consistency; 228 g/mol mass correction vs free base required
Verify TFA content in biological assays; consider salt conversion if protocol requires
Peptide salt form Counter-ion effects Assay reproducibility

Angiopeptin TFA: Recommended Research Applications


Coronary Restenosis & Neointimal Hyperplasia Models

Angiopeptin TFA is the only somatostatin analog with validated efficacy in both porcine coronary in-stent restenosis models and human PTCA clinical trials. In porcine models, continuous subcutaneous angiopeptin infusion (200 μg/kg total dose over 1 week) reduced in-stent neointimal area from 1.65 ± 0.97 mm² (control) to 0.85 ± 0.28 mm² (p = 0.016) [2], while a sustained-release intramuscular formulation (20 mg single dose) achieved comparable reduction (0.93 ± 0.41 mm²) [3]. For procurement, the TFA salt form provides consistent solubility and purity for formulation of osmotic pump or sustained-release preparations tailored to the specific experimental duration .

sst2/sst5 Functional Selectivity Profiling

Researchers studying ligand bias or functional selectivity at somatostatin receptors should select angiopeptin TFA as the reference weak partial agonist. It produces an Emax of 423 ± 111% in the CHO hsst2 arachidonic acid release assay, compared with octreotide's 827 ± 25% (full agonism) [1]. This quantitative difference in intrinsic efficacy, combined with angiopeptin's differential sensitivity to MEK1/Src pathway inhibitors versus somatostatin [1], makes it an essential comparator for dissecting G-protein-dependent versus -independent signaling at sst2.

Cardiac Somatostatin Antagonism Studies

For ex vivo cardiac pharmacology experiments, angiopeptin TFA is distinguished by its functional somatostatin receptor antagonism in guinea-pig atrium (pKB = 7.4 against SS14; pKB = 7.2 against SS28) [4]. This antagonist property is not replicated by octreotide. Researchers investigating the role of somatostatin in cardiac contractility or the negative inotropic effects of endogenous somatostatin peptides should use angiopeptin TFA as the antagonist tool compound of choice.

Transplant Arteriosclerosis & Allograft Vasculopathy

Angiopeptin TFA has demonstrated consistent efficacy in inhibiting myointimal proliferation across multiple transplant models: cardiac allograft coronary artery myointimal proliferation was inhibited by approximately 50% at 20 μg/kg/day [4]; similar effects were observed in renal and vascular allograft models [5]. This broad anti-proliferative efficacy across transplantation models is not reported for octreotide or lanreotide, making angiopeptin TFA the preferred somatostatin analog for transplant vasculopathy research.

Application
Selection Property
Validation Focus
Coronary restenosis model research
Sst2 partial agonism & reported restenosis endpoint
Neointimal area and formulation reproducibility
sst2/sst5 functional selectivity studies
Intrinsic efficacy difference (Emax context)
Arachidonic acid release & signaling pathway bias
Cardiac somatostatin antagonism studies
Tissue-specific functional sst antagonism
Atrial negative inotropy & SS14/SS28 response
Transplant arteriosclerosis model research
Reported antiproliferative endpoint context
Myointimal proliferation inhibition in allografts

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Angiopeptin TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.